Chloranil

Catalog No.
S576286
CAS No.
118-75-2
M.F
C6Cl4O2
M. Wt
245.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloranil

CAS Number

118-75-2

Product Name

Chloranil

IUPAC Name

2,3,5,6-tetrachlorocyclohexa-2,5-diene-1,4-dione

Molecular Formula

C6Cl4O2

Molecular Weight

245.9 g/mol

InChI

InChI=1S/C6Cl4O2/c7-1-2(8)6(12)4(10)3(9)5(1)11

InChI Key

UGNWTBMOAKPKBL-UHFFFAOYSA-N

SMILES

C1(=C(C(=O)C(=C(C1=O)Cl)Cl)Cl)Cl

Solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
ALMOST INSOL IN COLD PETROLEUM ETHER, COLD ALCOHOL; SPARINGLY SOL IN CHLOROFORM, CARBON DISULFIDE, CARBON TETRACHLORIDE; SOLUBLE IN ETHER. INSOLUBLE IN WATER.
g/100 g: in acetone 33, ether 16, dimethylformamide 5.4, solvent naphtha 5.4, benzene 1.3, methanol about 0.1, carbon tetrachloride about 0.1, dibutyl phthalate about 0.1
ALMOST INSOL IN WATER (1:4000)
In water, 250 mg/l at room temperature
Solubility in water: none

Synonyms

2,3,5,6-Tetrachloro-2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-Tetrachloro-p-benzoquinone; 1,2,4,5-Tetrachlorobenzoquinone; 2,3,5,6-Tetrachloro-1,4-(p-)-benzoquinone; 2,3,5,6-Tetrachloro-1,4-benzoquinone; 2,3,5,6-Tetrachloro-2,5-cyclohexadiene-1,4-dione;

Canonical SMILES

C1(=C(C(=O)C(=C(C1=O)Cl)Cl)Cl)Cl

Photochemical Studies:

  • Photosensitizer: Chloranil acts as a photosensitizer in photochemical reactions. When exposed to light, it absorbs energy and transfers it to other molecules, initiating various chemical reactions. This property is utilized in studies of photoinduced DNA damage and repair mechanisms .

Analytical Chemistry:

  • Redox Indicator: Chloranil exhibits distinct color changes upon undergoing reduction-oxidation (redox) reactions. This characteristic makes it a valuable redox indicator in various analytical techniques, allowing for the visual determination of the endpoint in titrations .

Environmental Research:

  • Model Compound: Due to its similar structure and properties to certain environmental pollutants, chloranil serves as a model compound in environmental research. Studying its behavior and interactions with environmental matrices helps researchers understand the fate and transport of other contaminants .

Biological Research:

  • Enzyme Inhibitor: Chloranil has been shown to inhibit certain enzymes, including pantothenate kinase, involved in vital cellular processes. This property makes it a valuable tool for researchers studying enzyme function and metabolic pathways .

Chloranil, chemically known as tetrachloro-1,4-benzoquinone, is a yellow crystalline compound with the molecular formula C6Cl4O2C_6Cl_4O_2 and a molecular weight of approximately 245.88 g/mol. It is characterized by its strong oxidizing properties and is insoluble in water, but it can sublime upon heating. Chloranil has a slight odor and is sensitive to light and heat, making it necessary to store it under controlled conditions to maintain stability .

. It participates in several important transformations, including:

  • Oxidative Annulation: Chloranil can facilitate oxidative annulation reactions, yielding complex structures such as 2,4-diarylquinolines from easily available anilines and diarylpropenes .
  • Cycloaddition: It has been utilized in cycloaddition reactions involving N-benzyl ketimines and arylacetylenes, leading to the formation of triarylpyrrolines .
  • Photo

Chloranil can be synthesized through several methods:

  • Chlorination of Benzoquinone: A common method involves the chlorination of 1,4-benzoquinone using chlorine gas or other chlorinating agents.
  • Oxidative Methods: The oxidation of tetrachlorophenol or similar compounds can also yield chloranil.
  • Palladium-Catalyzed Reactions: Recent advancements have shown that chloranil can be produced via palladium-catalyzed intramolecular amination of alkenes under mild conditions .

Chloranil finds applications across various fields:

  • Organic Synthesis: It serves as a reagent for synthesizing complex organic molecules.
  • Analytical Chemistry: Chloranil is used in analytical methods for detecting phenolic compounds due to its reactivity.
  • Antimicrobial Agent: Its properties make it useful in developing antimicrobial formulations.

Research has shown that chloranil interacts with various biological molecules, influencing their activity. For instance:

  • Redox Reactions: Chloranil's ability to undergo redox reactions plays a crucial role in its interactions with metal complexes and organic substrates .
  • Photochemical Interactions: Studies have demonstrated that chloranil reacts with diarylethenes and other compounds under light exposure, altering their chemical properties significantly .

Chloranil shares similarities with several other compounds, particularly within the class of quinones and chlorinated aromatic compounds. Below is a comparison highlighting its uniqueness:

CompoundChemical FormulaUnique Features
BenzoquinoneC6H4O2C_6H_4O_2Less chlorinated; acts primarily as an oxidant.
Dichloro-1,4-benzoquinoneC6Cl2O2C_6Cl_2O_2Similar oxidizing properties but less potent than chloranil.
TetrachloroethyleneC2Cl4C_2Cl_4Non-aromatic; used mainly as a solvent rather than an oxidant.

Chloranil's unique combination of four chlorine atoms attached to the benzoquinone structure enhances its oxidative capabilities compared to these compounds, making it particularly effective in chemical synthesis and biological applications.

Physical Description

Chloranil is a yellow powder with a slight odor. (NTP, 1992)
Dry Powder
Golden yellow solid; [Merck Index] Yellow or green powder; [MSDSonline]
YELLOW SOLID IN VARIOUS FORMS.

Color/Form

GOLDEN-YELLOW PLATELETS FROM ACETIC ACID OR ACETONE; MONOCLINIC PRISMS FROM BENZENE OR TOLUENE OR BY SUBLIMATION IN VACUO
YELLOW LEAFLETS OR PRISMS

XLogP3

3.4

Hydrogen Bond Acceptor Count

2

Exact Mass

245.862290 g/mol

Monoisotopic Mass

243.865240 g/mol

Boiling Point

Sublimes (NTP, 1992)
Sublimes
SUBLIMES AT BOILING POINT

Heavy Atom Count

12

Vapor Density

Relative vapor density (air = 1): 8.5

Density

1.97 (NTP, 1992) - Denser than water; will sink
1.97
Relative density (water = 1): 2.0

LogP

3-4.9

Decomposition

WHEN HEATED TO DECOMP, IT EMITS HIGHLY TOXIC FUMES OF /HYDROGEN CHLORIDE/.

Melting Point

552 °F (decomposes) (NTP, 1992)
292 °C (SEALED TUBE)
290 °C

UNII

01W5X7N5XV

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Fungicides, Industrial

Mechanism of Action

FUNGICIDAL PROPERTIES... ACTIVITY ATTRIBUTED TO ROLE IN OXIDATION-REDUCTION PROCESSES AND TO INHIBITION OF CARBOXYLASES.
... Tetrachloro-1,4-benzoquinone, a cmpd previously shown to inactivate glutathione S-transferases very efficiently by covalent binding in or close to the active site, completely prevented the alkylation of the enzyme by iodoacetamide, indicating that the reaction had taken place with the cysteine residues. ... Evidence was obtained for the covalent binding of three benzoquinone molecules per subunit, ie equivalent to the number of cysteine residues present. This threefold binding /resulted/ with a fourfold molar excess of the benzoquinone, illustrating high reactivity of this cmpd. Comparison of the number of amino acid residues modified by tetrachloro-1,4-benzoquinone with the decr of catalytic activity revealed an almost complete inhibition after modification of one cysteine residue.

Vapor Pressure

0 mmHg at 68 °F approximately (NTP, 1992)
0.0000051 [mmHg]
5.1X10-6 MM HG @ 25 °C
Vapor pressure, Pa at 25 °C:

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

118-75-2

Absorption Distribution and Excretion

POORLY ABSORBED /WHEN ADMIN ORALLY IN RATS/. ...NOT ABSORBED PERCUTANEOUSLY.

Metabolism Metabolites

MICROBIAL DEGRADATION OF SODIUM PENTACHLOROPHENATE WAS STUDIED IN MIXED MICROBIAL COMMUNTIES & IN AXENIC BACTERIAL CULTURE. EVIDENCE WAS OBTAINED FOR THE PROBABLE PARTICIPATION OF 2,6-DICHLOROHYDROQUINONE & TETRACHLOROHYDROQUINONE OR TETRACHLOROBENZOQUINONE AS INTERMEDIATES IN CATABOLISM OF SODIUM PENTACHLORPHENATE.
A SMALL AMT OF CHLORANIL WAS FOUND IN THE URINE OF ANIMALS ADMIN SODIUM PENTACHLOROPHENOL. CHLORANIL WAS ALSO DETECTED IN INTESTINAL TISSUES & LIVERS OF MICE.
WHEN CHLORANIL WAS ADDED TO CULTURES OF ASPERGILLUS NIGER, NEUROSPORA CRASSA, OR MUCOR SP, RAPID BUILDUP OF FREE RADICALS...OBSERVED BY ELECTRON SPIN RESONANCE SPECTROSCOPY. YEAST SUSPENSIONS & EXTRACTS ALSO EXHIBIT RAPID BUILDUP & DECAY OF FREE RADICAL. THIS CORRESPONDS TO SEMIQUINONE.
YIELDS TETRACHLOROBENZOSEMIQUINONE IN ESCHERICHIA). /FROM TABLE/
Cultures of the basidiomycete Mycena avenacea TA8480 were shown to metabolize pentachlorophenol, tetrachloro-p-hydroquinone and 2,3,5,6-tetrachloro-p-benzoquinone. The first metabolite of the pentachlorophenol degradation pathway was identified as 2,3,5,6-tetrachloro-p-hydroquinone. ... Dechlorination of 2,3,5,6-tetrachloro-p-hydroquinone yielded 3,5,6-trichloro-2-hydroxy-p-benzoquinone. ...

Associated Chemicals

o-Chloranil;2435-53-2

Wikipedia

Chloranil

Methods of Manufacturing

REACTION OF CYCLOHEXANE AND HYDROGEN CHLORIDE MIXED WITH OXYGEN, PASSED OVER AN OXIDATION CATALYST
...FROM PARA-PHENYLENEDIAMINE OR PHENOL BY TREATING WITH POTASSIUM CHLORATE & HCL. BECAUSE OF ITS GREAT RESISTANCE TO FURTHER OXIDN, CHLORANIL IS FORMED AS FINAL PRODUCT OF CHLORATE-HCL OXIDN OF MANY AROMATIC CMPD. FOR COMPREHENSIVE LIST SEE HUNTRESS, ORGANIC CHLORINE CMPD. LAB PROCEDURE STARTING WITH PHENOL OR PARA-CHLOROPHENOL.
(A) BY OXIDN OF TRICHLOROPHENOL WITH CHROMIC ACID. (B) BY TREATING PHENOL WITH HYDROCHLORIC ACID & POTASSIUM CHLORATE. TETRACHLOROQUINONE IS SEPARATED FROM TRICHLOROQUINONE SIMULTANEOUSLY PRODUCED BY WATER SOLUBILITY OF LATTER.
From phenol, p-chlorophenol, or p-phenylenediamine by treatment with potassium chlorate and hydrochloric acid.
For more Methods of Manufacturing (Complete) data for CHLORANIL (7 total), please visit the HSDB record page.

General Manufacturing Information

Synthetic Dye and Pigment Manufacturing
2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetrachloro-: ACTIVE
T - indicates a substance that is the subject of a final TSCA section 4 test rule.
COMPATIBLE WITH OTHER COMMON SEED PROTECTION PREPARATIONS.
CHLORANIL IS...USED AS SEED TREATMENT FOR VARIETY OF FIELD & VEGETABLE CROPS @ FROM 3-12 OZ/100 LB OF SEED APPLIED DRY OR AS SLURRY. IT IS ALSO USED AS SPRAY FOR TURF, FOR MILDEWS OF CABBAGE & CANTALOUPE, & FOR CELERY & TOBACCO SEEDLINGS.
TWO OF CHLORINE ATOMS IN PARA POSITION ARE EASILY SUBSTITUTED, & COMPD SUCH AS 2,5-DIANILINO-3,6-DICHLORO-QUINONE ARE MUCH USED IN DYE INDUSTRY.
Not sold in many countries

Analytic Laboratory Methods

FOR RESIDUE ANALYSIS, (A) STRIP TREATED SEED WITH ACETONE, ADD ANHYD DIETHYLAMINE & MEASURE YELLOW COLOR @ 450 NM; (B) TREAT BENZENE SOLN WITH ALKALI & MEASURE COLOR OF AQ LAYER @ 545 NM.
GC ANALYSIS OF PESTICIDES IS DISCUSSED WITH REFERENCE TO SAMPLE PREPARATION.
Analysis of products: Reduction of chloranil with potassium iodide and potentiometric titration of the liberated iodine with sodium thiosulphate or total chlorine determination by the Stpanov method or Parr bomb decomposition.
Analysis of residues: Extraction with benzene, clean-up of the extract, reaction with diphenyl-p-phenylenediamine to give a blue colour, transfer of the dye into the aqueous-acid phase, and determination by spectrophotometry at 700 nm.
EPA-B Method PMD-TLC. Thin-Layer Chromatography Systems for Identification of Pesticides-System 2.

Stability Shelf Life

Stable in closed containers. Decomposed by alkali. Slowly decomposed by sunlight. Stable in acidic media.
GOOD STORAGE STABILITY

Dates

Modify: 2023-08-15

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